HIV-1 inhibitor-6

HIV antiviral cytotoxicity

Conventional antiretrovirals fail against multidrug-resistant HIV-1 due to target-specific resistance mutations. HIV-1 inhibitor-6 (1C8, compound 9) offers a mechanistically distinct approach via SRSF10/hTra2β splicing modulation. - Active against RT, protease, integrase, and entry inhibitor-resistant strains (EC50 0.9-1.5 µM) - Pan-tropic efficacy: X4 (0.6 µM) and R5 (0.9 µM) HIV-1 strains - Low cytotoxicity: CC50 >100 µM, therapeutic index ~100 - Purity verified; available for immediate research dispatch

Molecular Formula C14H10N4O4S
Molecular Weight 330.32 g/mol
Cat. No. B10830035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-6
Molecular FormulaC14H10N4O4S
Molecular Weight330.32 g/mol
Structural Identifiers
SMILESCN1C=CC(=O)C(=C1)C(=O)NC2=NSC3=C2C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H10N4O4S/c1-17-5-4-11(19)10(7-17)14(20)15-13-9-6-8(18(21)22)2-3-12(9)23-16-13/h2-7H,1H3,(H,15,16,20)
InChIKeyCPKUAABJFWRBSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-6 Overview


HIV-1 inhibitor-6 (also referred to as compound 9 or 1C8) is a diheteroarylamide-based small molecule that acts as a potent inhibitor of HIV-1 pre-mRNA alternative splicing [1]. This compound, with the chemical name 3-Pyridinecarboxamide, 1,4-dihydro-1-methyl-N-(5-nitro-1,2-benzisothiazol-3-yl)-4-oxo- (CAS: 1821309-39-0), was identified from a 256-compound library screen designed to discover structural mimics of the fused tetracyclic indole compound 1 (IDC16) that retain anti-HIV activity without associated cytotoxicity [1]. HIV-1 inhibitor-6 blocks HIV replication by perturbing the viral pre-mRNA splicing process, a mechanism distinct from traditional antiretroviral targets such as reverse transcriptase, protease, integrase, or CCR5 coreceptor [1].

Mechanism HIV-1 pre-mRNA alternative splicing inhibition via SRSF10 pathway
Resistance context Active against multidrug-resistant HIV-1 strains in reported assays
Probe utility SRSF10/hTra2β chemical probe distinct from SRSF1-targeting IDC16

Why HIV-1 Inhibitor-6 Is Irreplaceable


HIV-1 inhibitor-6 targets a fundamentally different node in the viral replication cycle—pre-mRNA alternative splicing—whereas the vast majority of clinically used antiretrovirals inhibit viral enzymes (reverse transcriptase, protease, integrase) or block viral entry [1]. Because splicing inhibition operates orthogonally to established drug targets, HIV-1 inhibitor-6 retains full antiviral activity against viral strains that have developed resistance to reverse transcriptase inhibitors, protease inhibitors, integrase inhibitors, and CCR5 antagonists [1]. Substituting HIV-1 inhibitor-6 with a conventional enzyme inhibitor would not only fail to address drug-resistant variants but would also forfeit the unique mechanistic advantage of perturbing a host-viral interface that remains unexploited by current therapies [1].

Conventional HIV inhibitors (RT, protease, integrase, entry) do not share the host-splicing mechanism; antiviral profile may not transfer.
Structural precursor IDC16 targets SRSF1 instead of SRSF10; splicing outcome and resistance context may differ.
Class-based substitution risks losing pan-tropic and resistance-breaking profile observed for this chemotype.

HIV-1 Inhibitor-6: Evidence of Differentiation


Reduced Cytotoxicity vs. IDC16

HIV-1 inhibitor-6 (compound 9) was designed to retain the anti-HIV activity of the parent indole compound 1 (IDC16) while eliminating its dose-limiting cytotoxicity. In a direct head-to-head comparison, compound 9 exhibited an EC50 of 0.902 ± 0.113 μM against HIV-1IIIB, which is statistically equivalent to the EC50 of compound 1 (0.959 ± 0.026 μM) [1]. However, the cytotoxicity profiles diverge dramatically: at 4 μM, cell viability for compound 9 remained at 81.5%, compared to only 33.2% for compound 1; at 8 μM, viability was 80.9% for compound 9 versus 19.9% for compound 1; and at 16 μM, viability was 78.7% for compound 9 versus 11.9% for compound 1 [1]. The CC50 for compound 9 exceeded 100 μM, yielding a therapeutic index (CC50/EC50) of approximately 100 [1]. In contrast, the pronounced cytotoxicity of compound 1 rendered it unsuitable for further development [1].

Reduced Cytotoxicity
Head-to-head
CC50 >100 µM; therapeutic index ~100 vs. IDC16
Supports cell-based assay fit with lower cytotoxicity context
MT-4/PBMC anti-HIV screen conditions
HIV antiviral cytotoxicity

Broad-Spectrum Activity Against Drug-Resistant HIV

HIV-1 inhibitor-6 was evaluated against a panel of HIV-1 strains resistant to all four major classes of antiretroviral drugs. The compound maintained consistent antiviral potency against reverse transcriptase inhibitor-resistant virus (strain E00443, EC50 = 1.3 μM), protease inhibitor-resistant virus (strain 2948, EC50 = 1.4 μM), integrase inhibitor-resistant virus (strain 11845, EC50 = 1.5 μM), and CCR5 coreceptor antagonist-resistant virus (MVC-res, EC50 = 0.9 μM) [1]. In contrast, conventional antiretrovirals such as efavirenz (NNRTI), nelfinavir (PI), raltegravir (INI), and maraviroc (CRI) lose all activity against their respective resistant strains [1]. The EC50 range for HIV-1 inhibitor-6 across all resistant strains is narrow (0.9–1.5 μM), indicating a flat resistance profile that is independent of viral enzyme mutations [1].

Broad-Spectrum Activity
Class-level
EC50 0.9–1.5 µM against strains resistant to RT, protease, integrase, CCR5 inhibitors
Supports multidrug-resistant strain screening context
Drug-resistant laboratory strains/clinical isolates
HIV drug resistance antiviral pan-resistant

Pan-Tropic Activity Across HIV-1 Tropisms

HIV-1 inhibitor-6 was tested against two epidemiologically relevant HIV-1 strains: HIV-1IIIB (subtype B, X4-tropic) and HIV-1 97USSN54 (subtype A, R5-tropic). The compound displayed EC50 values of 0.6 μM against HIV-1IIIB and 0.9 μM against HIV-1 97USSN54 [1]. This only 1.5-fold difference in potency between strains of different subtypes and tropism suggests that the splicing inhibition mechanism is largely independent of envelope glycoprotein variation or coreceptor usage [1]. Many entry inhibitors (e.g., maraviroc) are exclusively active against CCR5-tropic (R5) viruses and completely inactive against CXCR4-tropic (X4) strains [1].

Pan-Tropic Activity
Class-level
EC50 0.6 µM (X4-tropic IIIB) & 0.9 µM (R5-tropic A); maraviroc inactive vs X4
Supports cross-tropism and subtype assay fit
Laboratory-adapted strains, MT-4/PBMC
HIV subtype tropism broad-spectrum

SRSF10 Targeting vs. SRSF1

The primary mechanism of HIV-1 inhibitor-6—perturbation of HIV-1 pre-mRNA alternative splicing—is fundamentally distinct from the enzymatic inhibition or receptor blockade exploited by all approved antiretroviral drugs [1]. Detailed mechanistic studies confirmed that HIV-1 inhibitor-6 does not inhibit reverse transcriptase, protease, integrase, or CCR5, yet it potently blocks HIV replication in cells infected with strains bearing mutations that confer high-level resistance to each of these drug classes [1]. Specifically, the compound retained EC50 values of 1.3–1.5 μM against virus harboring K103N/D67N/K70R/Y115F/Q151M/M184V/K219Q (RTI-resistant), G48V/L90M (PI-resistant), and Q148H/G140S (INI-resistant) [1]. This orthogonality is not shared by any single-agent small molecule in the current antiretroviral armamentarium [1].

SRSF10 Targeting
Head-to-head
Promotes SRSF10 dephosphorylation & hTra2β interaction; RNAi phenocopies splicing block
Provides SRSF10/hTra2β pathway probe context distinct from SRSF1
HeLa/T-cell splicing assays and co-IP
mechanism of action splicing inhibitor resistance bypass

Application Scenarios for HIV-1 Inhibitor-6


Mechanistic Studies of HIV-1 Splicing

Given its demonstrated activity against HIV-1 strains resistant to reverse transcriptase, protease, integrase, and CCR5 inhibitors (EC50 range 0.9–1.5 μM), HIV-1 inhibitor-6 is optimally suited for ex vivo studies of drug-resistant viral reservoirs [1]. Researchers investigating the persistence of archived resistance mutations or the evolution of multi-drug resistance under selective pressure will find this compound uniquely valuable as a pan-active positive control or as a tool to probe splicing-dependent viral fitness [1].

Screening Drug-Resistant HIV-1 Strains

HIV-1 inhibitor-6 serves as a critical chemical probe for dissecting the role of alternative splicing in HIV-1 replication. The compound's well-characterized activity (EC50 0.6–0.9 μM against wild-type strains) combined with its >100-fold therapeutic window enables extended treatment regimens in cell culture without confounding cytotoxicity [1]. This makes it ideal for RNA-seq and CLIP-seq experiments aimed at identifying the precise SR protein targets and splicing regulatory networks perturbed by diheteroarylamide-based splicing inhibitors [1].

Pan-Tropic HIV-1 Replication Assays

HIV-1 inhibitor-6 provides a benchmark for evaluating the cytotoxicity profiles of novel HIV splicing inhibitors. Its CC50 >100 μM and therapeutic index of approximately 100, established through direct comparison with the cytotoxic parent compound IDC16 (cell viability at 16 μM: 78.7% vs. 11.9%), offer a quantitative reference point for medicinal chemistry programs seeking to optimize the therapeutic window of next-generation splicing modulators [1]. This compound is particularly useful as a low-toxicity control in cell viability assays conducted in parallel with antiviral screening [1].

Cytotoxicity & Therapeutic Index Benchmarking

Because HIV-1 inhibitor-6 displays nearly equivalent potency against X4-tropic (EC50 0.6 μM) and R5-tropic (EC50 0.9 μM) viral strains, it is an ideal reference compound for antiviral assays that must accommodate mixed-tropism viral populations [1]. Unlike CCR5 antagonists, which fail against X4-tropic viruses, HIV-1 inhibitor-6 can serve as a universal positive control in high-throughput screens where the tropism of the challenge virus is unknown or deliberately varied [1].

Application
Selection Property
Validation Focus
HIV-1 pre-mRNA splicing research
SRSF10/hTra2β targeting probe
Splicing regulatory network perturbation
Multidrug-resistant HIV-1 screening
Broad resistance-profile activity context
Resistance-breaking potential evaluation
Pan-tropic HIV-1 replication assays
Tropism-independent inhibition profile
Cross-tropism and subtype response
Cytotoxicity & selectivity benchmarking
Reported high therapeutic index context
Cell-based assay safety margin reference

Technical Documentation Hub

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59 linked technical documents
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